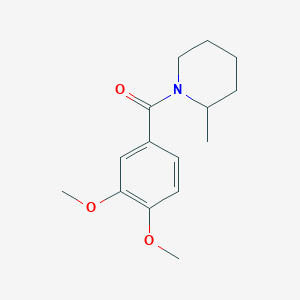
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine, also known as DMMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. DMMP belongs to the class of piperidine derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various neurological disorders.
作用机制
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to enhance cognitive function and improve memory in animal models.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine has been shown to possess both biochemical and physiological effects. Biochemically, 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Physiologically, 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one of the limitations of using 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine in lab experiments is its potential toxicity and the need for careful handling.
未来方向
There are several future directions for research on 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine. One area of research is the development of 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine in the treatment of various neurological disorders. Additionally, further studies are needed to determine the safety and toxicity of 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine in humans.
合成方法
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine can be synthesized through the reaction of 3,4-dimethoxybenzoyl chloride and 2-methylpiperidine in the presence of a base such as triethylamine. The reaction results in the formation of 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine as a white crystalline powder with a melting point of 152-154°C.
科学研究应用
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine has been shown to possess neuroprotective properties and can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
属性
产品名称 |
1-(3,4-Dimethoxybenzoyl)-2-methylpiperidine |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-11-6-4-5-9-16(11)15(17)12-7-8-13(18-2)14(10-12)19-3/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI 键 |
CAXTUNJFVUCOIK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)




